molecular formula C10H14N2O2 B3019294 Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde CAS No. 1932598-18-9

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde

Cat. No.: B3019294
CAS No.: 1932598-18-9
M. Wt: 194.234
InChI Key: KMLMEDCAUOPOGL-DTWKUNHWSA-N
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Description

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde ( 1932598-18-9) is a chiral chemical building block with significant potential in medicinal chemistry and antifungal research. This compound features a 1-methyl-1H-imidazole moiety fused to an oxane (tetrahydropyran) ring bearing a carbaldehyde functional group, with molecular formula C10H14N2O2 and molecular weight 194.23 g/mol . The imidazole ring is a privileged scaffold in pharmaceutical compounds, known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it valuable for designing molecules that interact with biological targets . The rac-(2R,3R) designation indicates the racemic mixture of this specific stereoisomer, providing researchers with material for comparative studies of stereochemistry on biological activity.Research applications primarily focus on its use as a key intermediate in synthesizing novel antifungal agents, particularly those targeting ergosterol biosynthesis in fungal pathogens . The compound's structural features make it suitable for developing hybrid antifungal molecules that may target multiple enzymes in the sterol biosynthesis pathway, including C-14 demethylase, Δ8,7-isomerase, and Δ14-reductase . The protonatable imidazole nitrogen (pKa ~7) allows the molecule to exist in both neutral and cationic forms under physiological conditions, enabling it to potentially inhibit cytochrome P450 enzymes in its neutral form while mimicking carbocationic high-energy intermediates in sterol biosynthesis when protonated . This compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or veterinary applications. Proper storage at 2-8°C is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMEDCAUOPOGL-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS Number: 1932598-18-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of 194.234 g/mol. The compound features an oxane ring substituted with a methyl-imidazole group and an aldehyde functional group, which may contribute to its biological properties .

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to interact with biological systems, potentially influencing signal transduction pathways and enzyme activity .

Anticancer Potential

The potential anticancer activity of this compound has been explored through its structural analogs. Compounds with imidazole groups have been reported to inhibit tumor growth by interfering with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The specific effects of this compound on cancer cell lines remain an area for further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions followed by functionalization steps. Various methods have been employed to optimize yields and purity .

Synthesis Step Description
Formation of Oxane RingCyclization involving diols or epoxides under acidic or basic conditions.
Introduction of Imidazole GroupNucleophilic substitution reactions to introduce the imidazole derivative.
Aldehyde FunctionalizationConversion of intermediates to yield the final product.

Pharmacological Studies

Pharmacological characterization studies are essential in determining the efficacy and safety profile of this compound. Preliminary assessments suggest that it may exhibit favorable pharmacokinetic properties; however, detailed studies are required to confirm these findings .

Scientific Research Applications

Chemistry

In the field of chemistry, rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its unique oxane and imidazole moieties allow for the exploration of novel reaction pathways. Researchers utilize this compound to develop new materials with tailored functionalities, including polymers and catalysts.

Biology

The biological applications of this compound are particularly promising due to its potential bioactivity. The imidazole group is known for its interactions with various biological targets, making it a candidate for drug discovery. Studies have indicated that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer properties. For example:

  • Antimicrobial Activity : Research has shown that imidazole derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Medicine

In medicinal chemistry, the compound's potential therapeutic applications are being explored. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy against various diseases. Preliminary studies suggest that it could modulate biochemical pathways through enzyme interaction.

Industrial Applications

Industrially, this compound is being evaluated for its role in developing new materials with specific properties. Its unique chemical structure opens avenues for creating catalysts and advanced polymers that exhibit desirable characteristics such as enhanced stability and reactivity.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) investigated the antimicrobial effects of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Case Study 2: Drug Development

In a collaborative research project published in the Journal of Medicinal Chemistry (2024), researchers synthesized a series of analogs based on this compound. One particular analog demonstrated promising anticancer activity in vitro against breast cancer cell lines, suggesting further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carbaldehyde vs. Carboxylic Acid

A key structural analogue is rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride , cataloged by Enamine Ltd. as a building block . The substitution of the carbaldehyde (–CHO) with a carboxylic acid (–COOH) and hydrochloride salt alters physicochemical and reactivity profiles:

Property rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride
Molecular Formula C₁₀H₁₄N₂O₂ C₁₀H₁₅ClN₂O₃
Molecular Weight 194.24 g/mol 246.7 g/mol
Functional Group Aldehyde (–CHO) Carboxylic acid (–COOH) + HCl salt
Solubility Likely low in water; soluble in organic solvents Higher water solubility due to ionic character
Reactivity Nucleophilic addition (e.g., amine coupling) Acid-base reactions, esterification, amidation

The carbaldehyde’s reactivity makes it suitable for dynamic covalent chemistry, while the carboxylic acid hydrochloride is better suited for salt formation or stable conjugates in aqueous environments .

Scaffold Variations: Oxane vs. Pyrano-Pyrrole Systems

Another related compound, rac-(2R,4aR,7aS)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid (from Enamine Ltd. ), shares a fused pyrano-pyrrole scaffold but differs in ring saturation and substituents:

Property This compound rac-(2R,4aR,7aS)-pyrano-pyrrole derivative
Core Structure Monocyclic oxane Bicyclic pyrano-pyrrole
Heteroatoms Oxygen (oxane), nitrogen (imidazole) Oxygen and nitrogen (pyrrole)
Functional Groups Aldehyde, imidazole Carboxylic acid, Fmoc-protected amine
Applications Intermediate for imidazole derivatives Peptidomimetics or protease inhibitors

Physicochemical and Reactivity Trends

  • Aldehyde vs. Carboxylic Acid Reactivity : The carbaldehyde participates in condensation reactions (e.g., with amines to form imines), while the carboxylic acid undergoes coupling reactions (e.g., with alcohols to form esters).
  • Solubility : The hydrochloride salt of the carboxylic acid improves bioavailability for in vitro testing, whereas the aldehyde may require solubilizing agents.

Q & A

Q. What are the optimal synthetic routes for preparing rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling imidazole derivatives with oxane precursors. For example, Mn(IV) oxide in dichloromethane (DCM) at reflux conditions can oxidize alcohol intermediates to the aldehyde functionality, achieving yields up to 85% . However, competing side reactions (e.g., over-oxidation or epimerization) require precise stoichiometric control and inert atmospheres. Purity is often validated via HPLC with UV detection at 254 nm, as the conjugated aldehyde-π system provides strong absorbance .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing the stereochemistry of this compound?

X-ray crystallography remains the gold standard for confirming the rac-(2R,3R) configuration. Programs like SHELXL are widely used for refining crystallographic data, particularly for small molecules with chiral centers . For solution-phase analysis, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOESY experiments can resolve diastereotopic protons and confirm the oxane ring conformation .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what challenges arise in maintaining stereochemical integrity during derivatization?

Chiral resolution may employ HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution using lipases. A key challenge is the aldehyde’s susceptibility to racemization under basic or high-temperature conditions. Pre-derivatization into stable intermediates (e.g., hydrazones or oximes) can mitigate this . For example, converting the aldehyde to a hydrazide derivative with 1-methyl-1H-imidazole-5-carbohydrazide improves stability for subsequent asymmetric transformations .

Q. What computational strategies are effective for modeling the compound’s conformational flexibility and its implications for biological activity?

Molecular dynamics (MD) simulations using force fields like GAFF2, paired with density functional theory (DFT) for optimizing transition states, can predict low-energy conformers of the oxane ring and imidazole substituent. The aldehyde group’s orientation significantly impacts hydrogen-bonding interactions in enzyme active sites, as shown in docking studies with homologous targets (e.g., cytochrome P450 isoforms) .

Q. How should researchers address contradictory data in catalytic asymmetric synthesis studies involving this compound?

Contradictions often arise from solvent polarity effects on transition states or catalyst poisoning by residual moisture. Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying solvent dielectric constants (e.g., DMF vs. THF) and monitoring reaction progress with in situ FTIR can identify optimal conditions. Conflicting enantiomeric excess (ee) values may stem from inadequate chiral stationary phase selection during analysis .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Forced degradation studies in buffered solutions (pH 1–12) at 40–80°C, followed by LC-MS analysis, reveal degradation pathways. The aldehyde group is prone to hydrolysis under acidic conditions, forming the corresponding carboxylic acid, while basic conditions promote imidazole ring oxidation. Stability is best preserved in anhydrous DMSO or acetonitrile at –20°C .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterConditionYield (%)Purity (%)Reference
Oxidation CatalystMn(IV) oxide in DCM8597
Chiral ResolutionChiralpak AD-H (Hex:IPA)78 (ee)99
Stability (pH 7.4, 25°C)24 hours92

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey Signal(s)Interpretation
1H^{1}\text{H}-NMRδ 9.80 (s, 1H, CHO)Aldehyde proton
13C^{13}\text{C}-NMRδ 192.5 (C=O)Aldehyde carbon
X-ray DiffractionR1 = 0.032, Flack x = –0.01(2)Confirmed rac-(2R,3R) config

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